molecular formula C17H13ClN2O2 B4963599 5-(3-chloro-4-methylphenyl)-N-3-pyridinyl-2-furamide

5-(3-chloro-4-methylphenyl)-N-3-pyridinyl-2-furamide

Cat. No. B4963599
M. Wt: 312.7 g/mol
InChI Key: ZTDJAWBJQXFWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chloro-4-methylphenyl)-N-3-pyridinyl-2-furamide, also known as Cmpd-7, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, which have led to further exploration of its properties.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methylphenyl)-N-3-pyridinyl-2-furamide is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and neurodegeneration. It has also been shown to modulate the activity of ion channels in neurons, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
5-(3-chloro-4-methylphenyl)-N-3-pyridinyl-2-furamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels) in tumors, and reduce inflammation in the brain. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3-chloro-4-methylphenyl)-N-3-pyridinyl-2-furamide in lab experiments is that it is relatively easy to synthesize in large quantities. It also has a high purity, which makes it suitable for use in various assays and experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or proteins.

Future Directions

There are several future directions for the study of 5-(3-chloro-4-methylphenyl)-N-3-pyridinyl-2-furamide. One direction is to further investigate its mechanism of action and identify the specific pathways and proteins that it targets. This could lead to the development of more targeted therapies for cancer and neurodegenerative diseases. Another direction is to explore its potential use in other areas of research, such as inflammation and autoimmune diseases. Overall, the study of 5-(3-chloro-4-methylphenyl)-N-3-pyridinyl-2-furamide has shown promising results and has the potential to contribute to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of 5-(3-chloro-4-methylphenyl)-N-3-pyridinyl-2-furamide involves the reaction of 3-chloro-4-methylbenzaldehyde with 3-pyridinecarboxaldehyde and 2-furoic acid in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 5-(3-chloro-4-methylphenyl)-N-3-pyridinyl-2-furamide. This method has been successfully used to produce 5-(3-chloro-4-methylphenyl)-N-3-pyridinyl-2-furamide in large quantities for scientific research purposes.

Scientific Research Applications

5-(3-chloro-4-methylphenyl)-N-3-pyridinyl-2-furamide has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research. Studies have shown that 5-(3-chloro-4-methylphenyl)-N-3-pyridinyl-2-furamide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-N-pyridin-3-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-11-4-5-12(9-14(11)18)15-6-7-16(22-15)17(21)20-13-3-2-8-19-10-13/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDJAWBJQXFWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-chloro-4-methylphenyl)-N-pyridin-3-ylfuran-2-carboxamide

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